
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a range of effects on the central nervous system and other physiological systems. In
Mécanisme D'action
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Activation of these receptors has been shown to have a range of effects on the central nervous system and other physiological systems, including reducing inflammation, improving blood flow, and reducing anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving cognitive function, reducing anxiety and depression, reducing blood pressure, and improving blood flow. These effects are mediated through the activation of the A1 and A3 adenosine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide in lab experiments is its specificity for the A1 and A3 adenosine receptors, which allows for more targeted and specific studies. However, one limitation is the potential for off-target effects, which can complicate interpretation of results.
Orientations Futures
There are many potential future directions for research on 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, including further exploration of its therapeutic applications in cardiovascular diseases and neurological disorders, as well as its potential use in combination with other drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide involves several steps, starting with the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 3-cyano-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. This compound is then reacted with chloroacetyl chloride to form 3-chloro-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. The final step involves the reaction of this compound with cyclopropanamine to form this compound.
Applications De Recherche Scientifique
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders. Studies have shown that this compound has a range of effects on the central nervous system, including reducing inflammation, improving cognitive function, and reducing anxiety and depression. This compound has also been shown to have potential applications in the treatment of cardiovascular diseases, such as reducing blood pressure and improving blood flow.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-9-5-7(4-8(13)10(9)16)11(17)15-12(6-14)2-3-12/h4-5,16H,2-3H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJLSRASSXVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2(CC2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




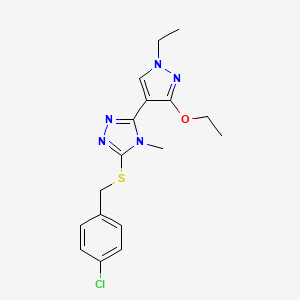
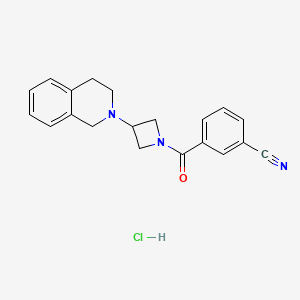
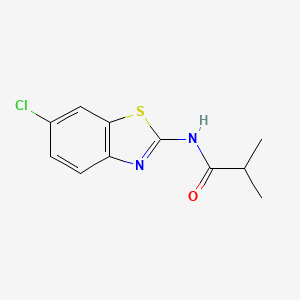
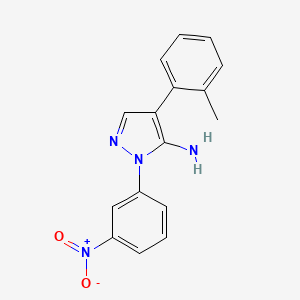
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
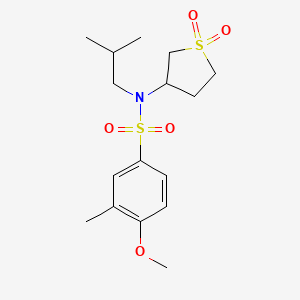
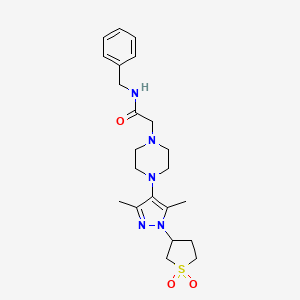

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)